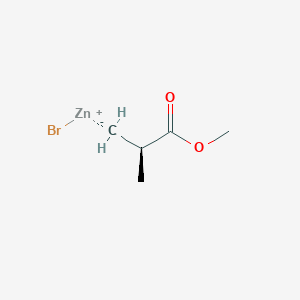
(R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its ability to act as a nucleophile in various chemical reactions, making it a versatile reagent in the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide typically involves the reaction of ®-(+)-3-methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(R)-(+)-3-methoxy-2-methyl-3-oxopropyl bromide+Zn→(R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile, replacing halides or other leaving groups in organic molecules.
Addition reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Coupling reactions: It participates in cross-coupling reactions, such as the Stille coupling, to form complex organic structures.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, and various electrophiles for substitution and addition reactions. Typical conditions involve inert atmospheres, controlled temperatures, and the use of solvents like THF.
Major Products
The major products formed from reactions involving ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide include complex organic molecules with new carbon-carbon bonds, which are essential intermediates in the synthesis of pharmaceuticals and natural products.
Aplicaciones Científicas De Investigación
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is used extensively in scientific research, particularly in:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: For the synthesis of pharmaceutical intermediates.
Industry: In the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The zinc atom plays a crucial role in stabilizing the negative charge during the reaction, making the compound highly reactive and efficient in forming carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide
- 3-ethoxy-3-oxopropylzinc bromide
- 6-methoxy-2-pyridylzinc bromide
Uniqueness
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its specific stereochemistry, which makes it particularly useful in the synthesis of chiral molecules. Its high reactivity and selectivity in forming carbon-carbon bonds set it apart from other similar compounds.
This compound’s versatility and efficiency make it an invaluable tool in organic synthesis, contributing significantly to advancements in various scientific fields.
Propiedades
Fórmula molecular |
C5H9BrO2Zn |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
bromozinc(1+);methyl (2R)-2-methanidylpropanoate |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m1../s1 |
Clave InChI |
ZHZWKFSRZQRSJL-RZFWHQLPSA-M |
SMILES isomérico |
C[C@@H]([CH2-])C(=O)OC.[Zn+]Br |
SMILES canónico |
CC([CH2-])C(=O)OC.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



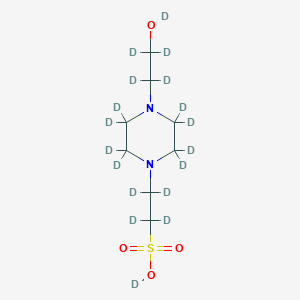

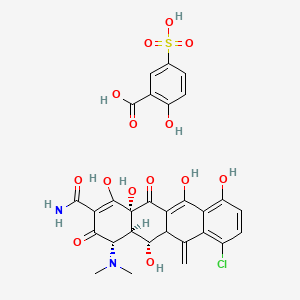

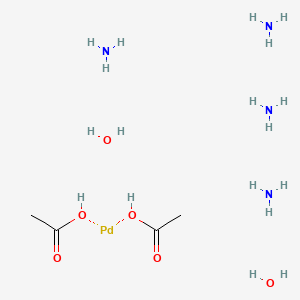
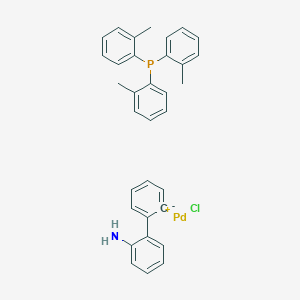

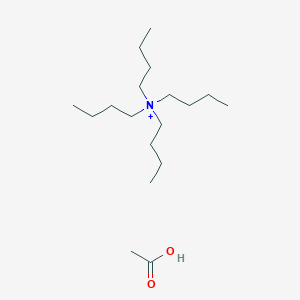

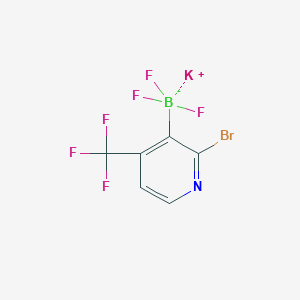
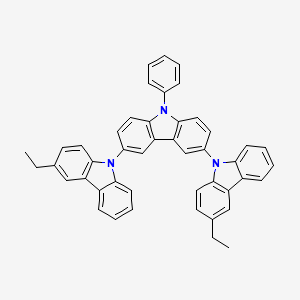
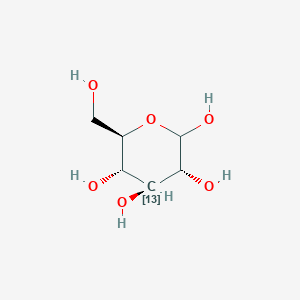
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
